4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline
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Description
4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline, also known as AFQ056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AFQ056 is a selective inhibitor of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.
Scientific Research Applications
Protozoan Parasite Growth Inhibitors
Quinazoline derivatives have been identified as potent inhibitors against a range of protozoan parasites, including those responsible for diseases such as human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. Research has focused on the development of new drugs using quinazoline scaffolds to address the significant global health burden these diseases represent (Devine et al., 2015).
AMPA Receptor Antagonists
Quinazolines have been investigated for their role as antagonists of the AMPA receptor, a critical component in the central nervous system involved in synaptic transmission and plasticity. This research has implications for treating neurological disorders by modulating glutamate receptors (Chenard et al., 2001).
Cytotoxicity and Molecular Docking Studies
Some quinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy. Molecular docking studies have further supported their role in targeting tubulin and inhibiting cancer cell proliferation (Mphahlele et al., 2017).
Synthesis of Fluoroalkylated Heterocycles
The synthesis of fluoroalkylated quinazoline derivatives has been explored, highlighting the chemical versatility of the quinazoline scaffold and its potential for generating new compounds with varied biological activities (Yang & Liu, 2006).
Targeting Epidermal Growth Factor Receptors
Quinazoline derivatives have been synthesized for targeting epidermal growth factor receptors (EGFR), a key focus in cancer research due to the role of EGFR in tumorigenesis. These compounds offer a promising approach for developing new anticancer therapies (Garcia et al., 2009).
Imaging Norepinephrine Transporters with PET
Quinazoline derivatives have been labeled for potential use in imaging norepinephrine transporters with positron emission tomography (PET), offering insights into the nervous system's functioning and potential applications in diagnosing neurological conditions (Schou et al., 2006).
Optoelectronic Materials
Research into quinazoline derivatives has extended into the field of optoelectronic materials, where their incorporation into π-extended conjugated systems has shown potential for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).
Properties
IUPAC Name |
4-(azepan-1-yl)-2-(4-fluorophenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3/c21-16-11-9-15(10-12-16)19-22-18-8-4-3-7-17(18)20(23-19)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGZEUPUMFYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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